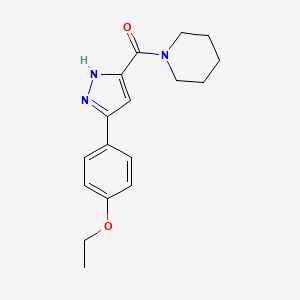

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is a synthetic organic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a piperidinyl methanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki-Miyaura coupling reaction using appropriate boronic acids and palladium catalysts.

Attachment of Piperidinyl Methanone Moiety: The final step involves the formation of the piperidinyl methanone moiety, which can be achieved through reductive amination or acylation reactions using piperidine and suitable acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results against various cancer cell lines. For instance, derivatives of pyrazole compounds have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The compound demonstrated IC50 values indicating effective cytotoxicity against hepatocellular carcinoma cells, with values ranging from 0.6 to 2.9 μM .

Antimicrobial Properties

The compound has exhibited significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have confirmed its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

CNS Disorders

There is emerging evidence supporting the use of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The compound's ability to inhibit specific enzymes associated with neurodegeneration suggests potential therapeutic applications in managing cognitive decline .

Metabolic Disorders

This compound may also play a role in treating metabolic syndromes, including type 2 diabetes and obesity. It has been noted for its capacity to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism, thereby influencing insulin sensitivity and fat accumulation .

Case Studies

Several case studies have been documented that illustrate the compound's efficacy across various therapeutic areas:

Mécanisme D'action

The mechanism of action of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone: A closely related compound with similar structural features.

(4-Methoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone: Another analog with a methoxy group instead of an ethoxy group.

(4-Chlorophenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone: A compound with a chloro substituent on the phenyl ring.

Uniqueness

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group can influence the compound’s lipophilicity, electronic properties, and overall pharmacokinetic profile .

Activité Biologique

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone, a compound with the CAS number 1093657-24-9, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O2 with a molecular weight of 299.37 g/mol. The structure consists of a pyrazole ring substituted with an ethoxyphenyl group and a piperidine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1093657-24-9 |

| Molecular Formula | C₁₇H₂₁N₃O₂ |

| Molecular Weight | 299.37 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with pyrazole structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant activity against breast cancer (MDA-MB-231) and pancreatic cancer cells (PANC-1) with IC50 values suggesting effective inhibition at micromolar concentrations .

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of pyrazole-based compounds revealed that this compound exhibited cytotoxicity against MDA-MB-231 cells. The mechanism involved apoptosis mediated by the activation of caspases and inhibition of cell migration through suppression of matrix metalloproteinase (MMP) activity .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed, particularly through caspase activation and mitochondrial membrane potential disruption.

- Inhibition of Metastasis : By inhibiting MMPs, the compound reduces the invasive capabilities of cancer cells, which is crucial in preventing metastasis .

Pharmacological Effects Beyond Cancer

In addition to its anticancer properties, compounds similar to this compound have been investigated for their effects on metabolic disorders and CNS conditions:

- Metabolic Syndrome : Research suggests these compounds may inhibit 11β-hydroxysteroid dehydrogenase type 1, potentially alleviating symptoms associated with metabolic syndrome such as insulin resistance and hypertension .

- CNS Disorders : There is emerging evidence that pyrazole derivatives might also exhibit neuroprotective effects, making them candidates for treating cognitive impairments related to conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-2-22-14-8-6-13(7-9-14)15-12-16(19-18-15)17(21)20-10-4-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPRRIHKQCFGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.